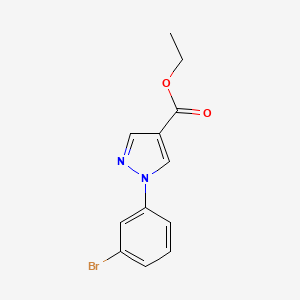
ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a brominated phenyl ring and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate typically involves the reaction of 3-bromoaniline with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This is followed by esterification to introduce the ethyl ester group. The reaction conditions often require a catalyst and elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions: 1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
科学的研究の応用
1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
作用機序
The mechanism of action of ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The brominated phenyl ring and pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
1-(4-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with the bromine atom at the para position.
1-(3-Chloro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Chlorine atom instead of bromine.
1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester: Methyl ester instead of ethyl ester.
Uniqueness: 1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the specific positioning of the bromine atom and the ethyl ester group, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its binding affinity to certain biological targets, making it a valuable compound for drug design and other applications.
特性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC名 |
ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-4-10(13)6-11/h3-8H,2H2,1H3 |
InChIキー |
UBEVIZMFXADJLS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














